2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride
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Overview
Description
2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride typically involves the reaction of 2,3-dihydroindole with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Substituted indole derivatives.
Oxidation Reactions: Oxidized indole derivatives.
Reduction Reactions: Reduced indole derivatives.
Scientific Research Applications
2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-benzylacetamide
- 2-Chloro-N,N-dimethylethylamine
- 2-Chloro-N-(1H-imidazol-2-yl)acetamide
Uniqueness
2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride is unique due to its specific indole-based structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for various scientific research applications.
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-9-12(16)14-6-8-15-7-5-10-3-1-2-4-11(10)15;/h1-4H,5-9H2,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQKOVJFGPSCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCNC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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